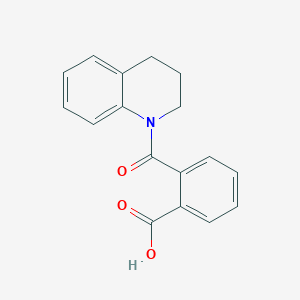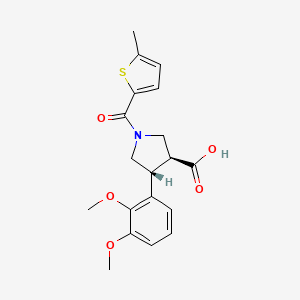![molecular formula C28H32N2O2 B5555026 N-[2-methyl-4-[3-methyl-4-(spiro[2.3]hexane-2-carbonylamino)phenyl]phenyl]spiro[2.3]hexane-2-carboxamide](/img/structure/B5555026.png)
N-[2-methyl-4-[3-methyl-4-(spiro[2.3]hexane-2-carbonylamino)phenyl]phenyl]spiro[2.3]hexane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-4-[3-methyl-4-(spiro[2.3]hexane-2-carbonylamino)phenyl]phenyl]spiro[2.3]hexane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. Spiro compounds are known for their rigidity and unique three-dimensional shapes, which often result in interesting chemical and biological properties. This compound, in particular, features two spiro[2.3]hexane units, which contribute to its structural complexity and potential for diverse applications.
Applications De Recherche Scientifique
N-[2-methyl-4-[3-methyl-4-(spiro[2.3]hexane-2-carbonylamino)phenyl]phenyl]spiro[2.3]hexane-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-[3-methyl-4-(spiro[2.3]hexane-2-carbonylamino)phenyl]phenyl]spiro[2.3]hexane-2-carboxamide typically involves multiple steps, including the formation of the spirocyclic units and their subsequent functionalization. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the choice of solvents and reagents would be carefully considered to ensure environmental sustainability and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-methyl-4-[3-methyl-4-(spiro[2.3]hexane-2-carbonylamino)phenyl]phenyl]spiro[2.3]hexane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of N-[2-methyl-4-[3-methyl-4-(spiro[2.3]hexane-2-carbonylamino)phenyl]phenyl]spiro[2.3]hexane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro-azetidin-2-one derivatives: Known for their biological activity and used in medicinal chemistry.
Pyrrolopyrazine derivatives: Exhibited various biological activities, including antimicrobial and antitumor properties.
Uniqueness
N-[2-methyl-4-[3-methyl-4-(spiro[2.3]hexane-2-carbonylamino)phenyl]phenyl]spiro[2.3]hexane-2-carboxamide stands out due to its dual spirocyclic structure, which imparts unique rigidity and three-dimensional shape. This structural feature can lead to distinct interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-(spiro[2.3]hexane-2-carbonylamino)phenyl]phenyl]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c1-17-13-19(5-7-23(17)29-25(31)21-15-27(21)9-3-10-27)20-6-8-24(18(2)14-20)30-26(32)22-16-28(22)11-4-12-28/h5-8,13-14,21-22H,3-4,9-12,15-16H2,1-2H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFNSSJSVQWIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC34CCC4)C)NC(=O)C5CC56CCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)
![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)


![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)
![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)
![Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-](/img/structure/B5555031.png)


![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)
![4-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE](/img/structure/B5555060.png)
